6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an amino group attached to a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohols under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-TERT-BUTYL-3-[(4-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
6-TERT-BUTYL-3-[(4-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C13H15FN4O |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
6-tert-butyl-3-(4-fluoroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15FN4O/c1-13(2,3)10-11(19)16-12(18-17-10)15-9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,15,16,18,19) |
InChI Key |
RQLNTUCOFMEYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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